2H-2-Ethyl Candesartan Cilexetil - 914613-36-8

2H-2-Ethyl Candesartan Cilexetil

Catalog Number: EVT-1477700
CAS Number: 914613-36-8
Molecular Formula: C35H38N6O6
Molecular Weight: 638.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Candesartan Cilexetil is a prodrug of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. [ [] ] As a prodrug, Candesartan Cilexetil itself is inactive but is rapidly hydrolyzed to Candesartan during absorption from the gastrointestinal tract. [ [] ] Candesartan exerts its pharmacological effects by blocking the binding of Angiotensin II to the AT1 receptor, primarily located in vascular smooth muscle and the adrenal gland. [ [] ] This action inhibits the vasoconstrictor and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure.

Synthesis Analysis

Candesartan Cilexetil can be synthesized through a multi-step process involving the coupling of a biphenyltetrazole derivative with a benzimidazole derivative. One of the crucial steps involves the formation of the tetrazole ring using sodium azide. [ [] ] The final step is the esterification of Candesartan with (cyclohexyloxycarbonyloxy)ethyl bromide to yield Candesartan Cilexetil. [ [] ] Several process improvements have been explored to enhance yield and purity. For instance, one study utilized a catalyst (MC1, where M represents alkali metal or ammonium cation) during tetrazole ring formation to improve the yield and simplify the purification process. [ [] ] Another study focused on minimizing the formation of a specific impurity, des-candesartan cilexetil, during synthesis. [ [] ]

Molecular Structure Analysis

Candesartan Cilexetil has a complex molecular structure consisting of a biphenyltetrazole group, a benzimidazole ring, and a double ester chain. [ [] ] The biphenyltetrazole moiety is almost perpendicular to the benzimidazole group, and the three rings within this moiety are staggered. [ [] ] The 2-ethoxy group on the benzimidazole ring extends in the opposite direction to the CH(Me)OCOO-c-hexyl double ester chain. [ [] ]

The crystal structure analysis of Candesartan Cilexetil revealed the presence of two polymorphs (form I and form II) and an amorphous form. [ [] ] The cyclohexane ring at the end of the double ester chain exhibits different conformational flexibilities in the two polymorphs. [ [] ]

Mechanism of Action

Candesartan Cilexetil, upon hydrolysis to Candesartan, acts as a competitive antagonist of the angiotensin II type 1 (AT1) receptor. [ [, ] ] By binding to the AT1 receptor, Candesartan prevents Angiotensin II from binding and exerting its effects. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to:

Physical and Chemical Properties Analysis

Candesartan Cilexetil is a white to off-white crystalline powder with a melting point ranging from 157°C to 160°C. [ [] ] It is practically insoluble in water. [ [] ] The stability of Candesartan Cilexetil has been evaluated under various conditions. One study utilized stability-indicating methods to assess the degradation of Candesartan Cilexetil in the presence of its degradation products. [ [] ] Another study examined the solid-state characterization and molecular mobility of different forms of Candesartan Cilexetil. [ [] ]

Applications
  • Drug Delivery Research: Developing novel drug delivery systems for Candesartan, aiming to enhance its bioavailability, improve patient compliance, and reduce side effects. One study explored the feasibility of transdermal delivery of Candesartan by synthesizing and evaluating ester prodrugs. [ [] ]

Candesartan Cilexetil

  • Compound Description: Candesartan Cilexetil ((±)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate; TCV-116) is a potent angiotensin II receptor antagonist used to treat hypertension and heart failure. It acts as a prodrug, converting to its active metabolite, Candesartan, upon oral administration. [, , ]
  • Relevance: Candesartan Cilexetil is the parent compound of 2H-2-Ethyl Candesartan Cilexetil. The difference lies in the ethyl substitution at the 2-position of the benzimidazole ring in 2H-2-Ethyl Candesartan Cilexetil. []

Candesartan

  • Compound Description: Candesartan (2-ethoxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole-7-carboxylic acid) is the active metabolite of Candesartan Cilexetil. It exerts its therapeutic effect by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting vasoconstriction and aldosterone secretion. [, , ]
  • Relevance: Candesartan is the active metabolite of both Candesartan Cilexetil and, presumably, 2H-2-Ethyl Candesartan Cilexetil. The structural difference between 2H-2-Ethyl Candesartan Cilexetil and Candesartan lies in the presence of the cyclohexyloxycarbonyloxy)ethyl ester group in the former and the additional ethyl group on the benzimidazole moiety. [, ]

Ethyl Candesartan

  • Compound Description: Ethyl Candesartan is an identified impurity in Candesartan Cilexetil formulations. []
  • Relevance: While the exact structure is not specified in the provided abstracts, the name suggests Ethyl Candesartan is an ester derivative of Candesartan. It likely shares the core structure with 2H-2-Ethyl Candesartan Cilexetil, differing in the esterifying group. []

Desethyl Candesartan Cilexetil

  • Compound Description: Desethyl Candesartan Cilexetil is an impurity detected in Candesartan Cilexetil formulations. []
  • Relevance: As the name suggests, Desethyl Candesartan Cilexetil lacks an ethyl group compared to the parent compound. Although the position of the missing ethyl group is not specified, it likely represents a significant structural similarity to 2H-2-Ethyl Candesartan Cilexetil. []
  • Compound Description: N-Ethyl Candesartan Cilexetil is an impurity found in Candesartan Cilexetil. []
  • Relevance: This compound suggests an additional ethyl group linked to a nitrogen atom compared to Candesartan Cilexetil. The exact position of this ethyl group is not specified. The presence of an N-ethyl group may indicate a potential structural resemblance to the 2-ethyl substituent in 2H-2-Ethyl Candesartan Cilexetil. []

1 N Ethyl Oxo CCX

  • Compound Description: 1 N Ethyl Oxo CCX is an impurity observed in Candesartan Cilexetil. [, ]
  • Relevance: The full structure of this compound is not detailed. The "CCX" likely refers to Candesartan Cilexetil. The presence of "N Ethyl" and "Oxo" suggests modifications to the Candesartan Cilexetil structure, potentially involving an ethyl group on a nitrogen and a carbonyl group. The structural specifics, and therefore its relationship to 2H-2-Ethyl Candesartan Cilexetil, remain unclear without further information. [, ]

2 N Ethyl Oxo CCX

  • Compound Description: 2 N Ethyl Oxo CCX is an impurity observed in Candesartan Cilexetil. [, ]
  • Relevance: Similar to 1 N Ethyl Oxo CCX, the complete structure is not described. "CCX" likely refers to Candesartan Cilexetil. The presence of "N Ethyl" and "Oxo" suggests structural alterations involving an ethyl group on a nitrogen and a carbonyl group. The precise modifications and their implications for the relationship with 2H-2-Ethyl Candesartan Cilexetil remain unclear. [, ]

2 N Ethyl Candesartan Cilexetil

  • Compound Description: 2 N Ethyl Candesartan Cilexetil is an impurity detected in Candesartan Cilexetil. []
  • Relevance: This compound implies the addition of an ethyl group to a nitrogen atom at an unspecified position within the Candesartan Cilexetil structure. The "2 N" might indicate the specific nitrogen. Further details on its structure are needed to clarify its relationship to 2H-2-Ethyl Candesartan Cilexetil fully. []

Dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazoline-2-ylidene]aminocarbonyl]-1-cyclopentencarboxylate (KRH-594)

  • Compound Description: KRH-594 is a new angiotensin II type 1 (AT1) receptor antagonist. Like Candesartan Cilexetil, it demonstrates efficacy in mitigating pressure-overload cardiac hypertrophy and improving hemodynamics in models of acute left ventricular failure. []
  • Relevance: KRH-594 shares the biphenyl-tetrazole moiety with 2H-2-Ethyl Candesartan Cilexetil and Candesartan, essential for AT1 receptor antagonism. Despite variations in the remaining structure, the shared pharmacophore and similar therapeutic effects suggest a close relationship within the angiotensin receptor antagonist class. []
  • Compound Description: Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. It is often administered as the prodrug Cilazapril cilexetil. []
  • Relevance: Although structurally distinct from 2H-2-Ethyl Candesartan Cilexetil, Cilazapril belongs to the same therapeutic class of antihypertensive agents. Both target the renin-angiotensin-aldosterone system (RAAS), albeit through different mechanisms. The shared therapeutic goal and prodrug strategy with Cilazapril cilexetil suggest a broader relevance within the context of antihypertensive drug development. []

Properties

CAS Number

914613-36-8

Product Name

2H-2-Ethyl Candesartan Cilexetil

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C35H38N6O6

Molecular Weight

638.73

InChI

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3

SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6

Synonyms

2-Ethoxy-1-[[2’-(2-ethyl-2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.